molecular formula C21H19N5O5 B2919664 9-(4-ethoxyphenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898422-27-0

9-(4-ethoxyphenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2919664
CAS RN: 898422-27-0
M. Wt: 421.413
InChI Key: WRLHGUNVWCMMEN-UHFFFAOYSA-N
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Description

9-(4-ethoxyphenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C21H19N5O5 and its molecular weight is 421.413. The purity is usually 95%.
BenchChem offers high-quality 9-(4-ethoxyphenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-ethoxyphenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Research on purine N-oxides, closely related to the compound , reveals methods for the synthesis of various purine derivatives. For instance, the oxidation of 6-alkoxypurines with hydrogen peroxide in aqueous acetic acid leads to the formation of purine 3-N-oxides (Kawashima & Kumashiro, 1969). This technique may be relevant for synthesizing similar compounds.

  • Reactivity and Electronic Aspects : Studies on the reactivity of 6-methoxypurines, a structurally similar group, highlight the complexity of their aqueous acidic hydrolysis, producing a range of products and indicating intricate electronic interactions within the molecule (Wong & Fuchs, 1974). This insight into hydrolytic behavior can inform the handling and potential applications of the compound .

Biological and Pharmacological Potential

  • Antiviral Applications : A study on antiviral 9-[2-(phosphonomethoxy)alkoxy]purines, compounds with a similar purine base, shows potent activity against herpesviruses, indicating the potential antiviral properties of purine-based compounds (Duckworth et al., 1991). This suggests a potential research avenue for the compound .

  • Cytotoxicity and Cancer Research : Research on pyrazolo[1,5-a]pyrimidine derivatives, which share a structural similarity with the compound, has been explored for cytotoxic activity against Ehrlich Ascites Carcinoma cells, indicating its potential in cancer research (Hassan et al., 2014). This opens up possibilities for the compound to be studied in similar contexts.

Molecular Structure and Crystallography

  • Crystal Structure Analysis : The study of polymorphic modifications of a structurally related compound, 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, with strong diuretic properties, illustrates the importance of analyzing crystal structures for medicinal applications (Shishkina et al., 2018). Such analyses can provide insights into the stability, solubility, and bioavailability of the compound .

  • Hydrogen Bonding Studies : Investigations into the intramolecular hydrogen bonding in oxamide derivatives, which share some functional groups with the compound , offer insights into the molecular interactions and stability of such compounds (Martínez-Martínez et al., 1998). Understanding these interactions is crucial for predicting the compound's behavior in various environments.

properties

IUPAC Name

9-(4-ethoxyphenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O5/c1-3-31-12-9-7-11(8-10-12)26-20-16(24-21(26)29)15(18(22)28)23-19(25-20)13-5-4-6-14(30-2)17(13)27/h4-10,27H,3H2,1-2H3,(H2,22,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLHGUNVWCMMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C(=CC=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-ethoxyphenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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